molecular formula C23H20N2O2S B11676107 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11676107
M. Wt: 388.5 g/mol
InChI Key: CVWLCICQOIEQLU-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products.

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is typically carried out in dimethyl formamide as a solvent under relatively mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzothiazole or phenoxyacetamide moieties .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent bacterial cell death. The compound targets specific proteins and enzymes within the bacterial cells, inhibiting their function and leading to cell lysis . The exact molecular pathways involved are still under investigation, but it is believed that the benzothiazole moiety plays a crucial role in its antibacterial activity.

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide is unique due to its specific structural features and the presence of both benzothiazole and phenoxyacetamide moieties. Similar compounds include other benzothiazole derivatives such as 2-aminobenzothiazole and 2-phenylbenzothiazole, which also exhibit a range of biological activities . the combination of these moieties in this compound provides it with distinct properties and enhanced antibacterial activity .

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C23H20N2O2S/c1-15-10-12-17(13-11-15)27-14-22(26)24-19-8-5-6-18(16(19)2)23-25-20-7-3-4-9-21(20)28-23/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

CVWLCICQOIEQLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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